molecular formula C9H18O2Si B13916087 2-((Triethylsilyl)oxy)acrylaldehyde

2-((Triethylsilyl)oxy)acrylaldehyde

Cat. No.: B13916087
M. Wt: 186.32 g/mol
InChI Key: ZJEBWVXSYMFEEG-UHFFFAOYSA-N
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Description

2-((Triethylsilyl)oxy)acrylaldehyde is an organic compound characterized by the presence of a triethylsilyl group attached to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Triethylsilyl)oxy)acrylaldehyde typically involves the reaction of acrylaldehyde with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether, which is then isolated and purified. The general reaction scheme is as follows:

Acrylaldehyde+Triethylsilyl chloride+BaseThis compound\text{Acrylaldehyde} + \text{Triethylsilyl chloride} + \text{Base} \rightarrow \text{this compound} Acrylaldehyde+Triethylsilyl chloride+Base→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((Triethylsilyl)oxy)acrylaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The silyl ether group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted acrylaldehyde derivatives.

Scientific Research Applications

2-((Triethylsilyl)oxy)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: May be used in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-((Triethylsilyl)oxy)acrylaldehyde involves the reactivity of the aldehyde and silyl ether groups. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-((Trimethylsilyl)oxy)acrylaldehyde: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.

    2-((Triisopropylsilyl)oxy)acrylaldehyde: Similar structure but with a triisopropylsilyl group.

Uniqueness

2-((Triethylsilyl)oxy)acrylaldehyde is unique due to the presence of the triethylsilyl group, which provides distinct steric and electronic properties compared to other silyl-protected acrylaldehydes. This can influence its reactivity and suitability for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C9H18O2Si

Molecular Weight

186.32 g/mol

IUPAC Name

2-triethylsilyloxyprop-2-enal

InChI

InChI=1S/C9H18O2Si/c1-5-12(6-2,7-3)11-9(4)8-10/h8H,4-7H2,1-3H3

InChI Key

ZJEBWVXSYMFEEG-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(=C)C=O

Origin of Product

United States

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